methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. Key structural attributes include:
- Position 5: A ketone group (5-oxo), which may influence hydrogen bonding and electronic properties.
- Position 8: A methyl carboxylate ester, enhancing solubility compared to free carboxylic acids.
Characterization typically involves high-resolution mass spectrometry (HRMS) and elemental analysis, though microanalytical data for similar compounds may require optimization .
Properties
IUPAC Name |
methyl 2-(4-ethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-3-11-4-7-13(8-5-11)20-18-22-23-16(24)14-9-6-12(17(25)26-2)10-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCMXFCSMCPEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The reactions are usually carried out under controlled conditions, such as solvent-free microwave irradiation, to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate. In vitro evaluations demonstrated significant activity against a range of pathogenic microorganisms.
Case Studies:
- A study reported that derivatives of this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The compound's structure was found to be crucial for its antimicrobial efficacy, with modifications leading to varying levels of activity against specific strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the compound's mechanism of action, revealing that it disrupts bacterial cell wall synthesis, which is a critical target for many antibiotics .
Anticancer Properties
The compound also shows promise in cancer research. Its structural features suggest potential interactions with biological targets involved in cancer progression.
Research Findings:
- Studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .
- A specific case study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
Synthetic Methodologies
The synthesis of this compound involves several innovative strategies that enhance yield and purity.
Synthesis Techniques:
- A novel synthetic route was developed using microwave-assisted synthesis which significantly reduced reaction time and improved yields compared to traditional methods .
- Another approach utilized green chemistry principles to minimize environmental impact while achieving high efficiency in the synthesis process .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
SAR Insights:
- Modifications at various positions on the quinazoline ring have been systematically studied to identify key substituents that enhance antimicrobial and anticancer activities .
- The introduction of different functional groups has been correlated with changes in potency, providing insights into how structural variations affect biological outcomes .
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazoloquinazoline Derivatives
* Molecular formula estimated based on structural analogs; exact data unavailable in evidence.
Key Findings:
Substituent Effects on Solubility :
- The methyl carboxylate group in the target compound may improve aqueous solubility compared to the benzamide substituent in F127-0456 .
- Ethoxy and methoxy groups (e.g., 7,8-dimethoxy in the analog from ) could enhance membrane permeability but reduce metabolic stability .
Ketone at position 5 (common across thiadiazoloquinazolines) may participate in hydrogen bonding, a feature critical for kinase inhibition or antimicrobial activity .
In contrast, carcinogenic heterocyclic amines like IQ () differ fundamentally in structure and mechanism, emphasizing that thiadiazoloquinazolines are distinct in toxicity profiles .
Biological Activity
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate (CAS Number: 946253-93-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The chemical structure features a quinazoline core fused with a thiadiazole ring, which is characteristic of many bioactive compounds.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The compound has been tested against various human cancer cell lines, showing significant cytotoxicity. In particular, studies have demonstrated that derivatives of quinazoline can inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer. The mechanism generally involves blocking receptor signaling pathways critical for tumor growth and metastasis .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Huh7-D12 | 15.2 | Cytotoxic |
| Caco-2 | 12.7 | Cytotoxic |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanism of action often involves disrupting bacterial cell wall synthesis or function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
3. Anticholinesterase Activity
Another significant aspect of the biological activity of this compound is its potential as an anticholinesterase agent. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. The inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
| Compound | Inhibition % at 1 mM | Inhibition % at 0.1 mM |
|---|---|---|
| Methyl Compound | 27.10 | 14.21 |
Case Study 1: Synthesis and Evaluation
In a study conducted by Uraz et al., various derivatives were synthesized to evaluate their pharmacological profiles, including this compound. These derivatives were assessed for their AChE inhibitory activity using Ellman's method, revealing promising results that suggest potential therapeutic applications in cognitive disorders .
Case Study 2: Antitumor Mechanism Exploration
Another research effort focused on elucidating the mechanism through which quinazoline derivatives exert their anticancer effects. The study highlighted that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and survival .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiadiazoloquinazoline derivatives, and how can they be adapted for this compound?
- Methodology : Thiadiazoloquinazoline scaffolds are typically synthesized via cyclocondensation reactions. For example, thiophene derivatives ( ) are synthesized by reacting precursors like methyl carbazate with thiophene-2-carboxamide in ethanol under reflux, followed by crystallization. Adapting this:
Start with a quinazoline core functionalized with a carboxylate group.
Introduce the thiadiazole ring via cyclization using thiourea or thiosemicarbazide under acidic conditions.
Incorporate the 4-ethylphenylamino moiety via nucleophilic substitution or Pd-catalyzed coupling.
- Key Steps : Monitor reaction progress using TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (quinazoline aromatic protons at δ 7.5–8.5 ppm) .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodology :
- IR : Look for characteristic peaks:
- C=O (ester) at ~1720–1700 cm⁻¹.
- N-H (amine) at ~3300 cm⁻¹.
- Thiadiazole C=N at ~1600 cm⁻¹ .
- ¹H-NMR :
- Quinazoline protons: δ 7.8–8.2 ppm (multiplet).
- 4-Ethylphenyl group: δ 1.2–1.4 ppm (CH₃), δ 2.6–2.8 ppm (CH₂), and δ 6.8–7.2 ppm (aromatic H).
- Methoxy group (ester): δ 3.9–4.1 ppm .
- ¹³C-NMR : Confirm ester carbonyl (~165–170 ppm) and thiadiazole carbons (~150–160 ppm) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Antimicrobial Assays : Use broth microdilution ( ) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Measure MIC (Minimum Inhibitory Concentration).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazoloquinazoline core?
- Methodology :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol ( ). DMF may enhance solubility but require higher temperatures.
- Catalyst Use : Add Lewis acids (e.g., ZnCl₂) to facilitate cyclization.
- Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 64 | 97 |
| DMF, 80°C | 72 | 95 |
| ZnCl₂ (5 mol%), DMF | 85 | 98 |
Q. How can computational methods resolve contradictions in spectral data interpretation?
- Methodology :
- DFT Calculations : Optimize the compound’s geometry using Gaussian08. Compare computed ¹H-NMR (via GIAO) with experimental data to assign ambiguous signals (e.g., overlapping aromatic protons).
- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., EGFR kinase). Align with bioactivity data to validate hypotheses .
Q. What strategies mitigate challenges in introducing the 4-ethylphenylamino group regioselectively?
- Methodology :
- Protection/Deprotection : Protect the quinazoline NH with Boc before coupling.
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst for C-N bond formation.
- Table :
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| Direct SN2 | 35 | Low |
| Buchwald-Hartwig | 68 | High |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar compounds?
- Case Study : reports enhanced antimicrobial activity for oxadiazoles, while notes variable anticancer potency in thiazoles.
- Resolution :
Structural Comparison : Identify substituents affecting bioactivity (e.g., electron-withdrawing groups enhance antimicrobial activity).
Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times).
SAR Analysis : Use molecular modeling to correlate substituent effects with target binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
